2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid
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Overview
Description
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid is a complex organic compound with the molecular formula C24H25NO4 and a molecular weight of 391.467 g/mol. This compound is characterized by its unique spirocyclic structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spiro[3.3]heptane core.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity
Chemical Reactions Analysis
Types of Reactions
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing an active amine that can participate in further chemical reactions. The spirocyclic core provides structural rigidity, which can influence the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexan-1-yl]acetic acid
- 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentan-1-yl]acetic acid
Uniqueness
The spiro[3.3]heptane core of 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid distinguishes it from other similar compounds. This unique structure imparts specific chemical and physical properties, such as increased rigidity and steric hindrance, which can affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-22(27)13-15-12-21(24(15)10-5-11-24)25-23(28)29-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,15,20-21H,5,10-14H2,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAFTZMYZVKJMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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